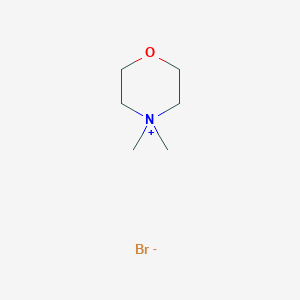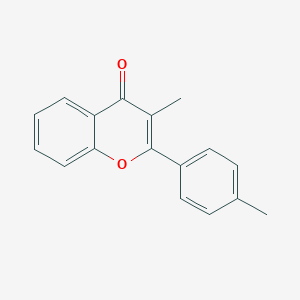
1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deamido-Nicotinamide Adenine Dinucleotide (Deamido-NAD+) is a precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme in cellular metabolism. Deamido-NAD+ is involved in various biochemical processes, including redox reactions, DNA repair, and protein modification. It is a dinucleotide composed of two nucleotides joined by their phosphate groups, with one nucleotide containing an adenine base and the other containing a nicotinamide base .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deamido-NAD+ can be synthesized enzymatically using NAD+ synthetase. The enzyme catalyzes the formation of NAD+ from Deamido-NAD+, adenosine triphosphate (ATP), and ammonia (NH3). The reaction conditions typically involve a pH of 8.5 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the absorbance at 340 nm .
Industrial Production Methods: Industrial production of Deamido-NAD+ involves the use of recombinant NAD+ synthetase enzymes derived from bacteria such as Geobacillus stearothermophilus. The enzyme is produced in large quantities through fermentation processes, followed by purification and lyophilization to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Deamido-NAD+ primarily undergoes amidation reactions to form NAD+. This process involves the addition of an amide group to the molecule. The reaction is catalyzed by NAD+ synthetase and requires ATP and ammonia as substrates .
Common Reagents and Conditions:
Reagents: ATP, ammonia, NAD+ synthetase enzyme.
Conditions: pH 8.5, temperature 37°C, presence of magnesium ions (Mg2+) and potassium ions (K+).
Major Products: The major product of the reaction is NAD+, along with adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi) as by-products .
Scientific Research Applications
Deamido-NAD+ has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a substrate in enzymatic assays to study the activity of NAD+ synthetase and other related enzymes.
Biology: Plays a crucial role in the study of cellular metabolism and energy production. It is also used in research on DNA repair mechanisms and protein modification processes.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and age-related diseases.
Mechanism of Action
Deamido-NAD+ exerts its effects through its conversion to NAD+ by NAD+ synthetase. The enzyme catalyzes a two-step reaction:
Adenylation: Deamido-NAD+ is activated by ATP to form NAD-adenylate.
Amidation: An ammonia molecule attacks the NAD-adenylate intermediate, resulting in the formation of NAD+.
The molecular targets of Deamido-NAD+ include various enzymes involved in NAD+ biosynthesis and metabolism. The pathways involved are critical for maintaining cellular energy balance and redox homeostasis .
Comparison with Similar Compounds
Nicotinamide Mononucleotide (NMN): A nucleotide derived from nicotinamide and ribose-5-phosphate, involved in NAD+ biosynthesis.
Nicotinic Acid Mononucleotide (NaMN): A nucleotide derived from nicotinic acid and ribose-5-phosphate, also involved in NAD+ biosynthesis
Deamido-NAD+ stands out due to its specific role in the final step of NAD+ synthesis, catalyzed by NAD+ synthetase, which is essential for various cellular processes.
Properties
CAS No. |
6450-77-7 |
|---|---|
Molecular Formula |
C21H27N6O15P2+ |
Molecular Weight |
665.4 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
InChI Key |
SENPVEZBRZQVST-HISDBWNOSA-O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)[O-] |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |
physical_description |
Solid |
Synonyms |
Adenosine 5’-(trihydrogen diphosphate), P’→5’-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium hydroxide, 5’-ester with adenosine 5’-pyrophosphate, inner salt; Pyridinium, 3-carboxy-1-β-D-ribofur |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)













